Cas no 1365969-58-9 (3-Iodo-4-(Trifluoromethoxy)Aniline)

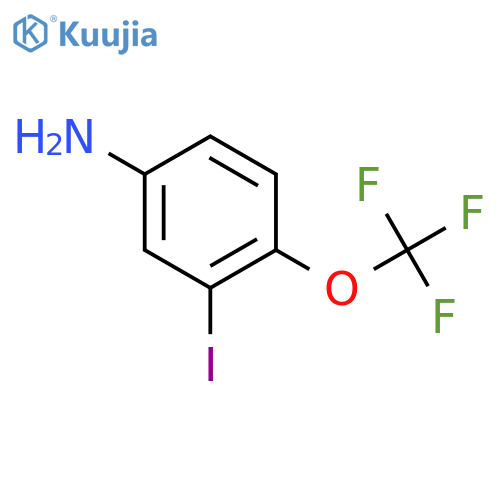

1365969-58-9 structure

商品名:3-Iodo-4-(Trifluoromethoxy)Aniline

CAS番号:1365969-58-9

MF:C7H5F3INO

メガワット:303.020384550095

MDL:MFCD20731076

CID:3168177

PubChem ID:56604202

3-Iodo-4-(Trifluoromethoxy)Aniline 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-4-(Trifluoromethoxy)Aniline

- SB82716

- MFCD20731076

- PS-11457

- 1365969-58-9

- AKOS026671903

- F82340

- VKATTYNFWRWDDN-UHFFFAOYSA-N

- CS-0083334

-

- MDL: MFCD20731076

- インチ: InChI=1S/C7H5F3INO/c8-7(9,10)13-6-2-1-4(12)3-5(6)11/h1-3H,12H2

- InChIKey: VKATTYNFWRWDDN-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1N)I)OC(F)(F)F

計算された属性

- せいみつぶんしりょう: 302.93680g/mol

- どういたいしつりょう: 302.93680g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 35.2Ų

3-Iodo-4-(Trifluoromethoxy)Aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1234327-1g |

3-Iodo-4-(trifluoromethoxy)aniline |

1365969-58-9 | 97% | 1g |

$200 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1234327-5g |

3-Iodo-4-(trifluoromethoxy)aniline |

1365969-58-9 | 97% | 5g |

$500 | 2024-06-06 | |

| Fluorochem | 050311-5g |

3-Iodo-4-(trifluoromethoxy)aniline |

1365969-58-9 | 5g |

£933.00 | 2022-03-01 | ||

| Apollo Scientific | PC32839-5g |

3-Iodo-4-(trifluoromethoxy)aniline |

1365969-58-9 | 5g |

£391.00 | 2025-02-21 | ||

| abcr | AB531692-250 mg |

3-Iodo-4-(trifluoromethoxy)aniline; . |

1365969-58-9 | 250MG |

€145.00 | 2023-01-02 | ||

| abcr | AB531692-5 g |

3-Iodo-4-(trifluoromethoxy)aniline; . |

1365969-58-9 | 5g |

€702.20 | 2023-01-02 | ||

| eNovation Chemicals LLC | Y1234327-25g |

3-Iodo-4-(trifluoromethoxy)aniline |

1365969-58-9 | 97% | 25g |

$1235 | 2024-06-06 | |

| 1PlusChem | 1P00HV4O-10g |

3-Iodo-4-(trifluoromethoxy)aniline |

1365969-58-9 | 95+% | 10g |

$594.00 | 2023-12-22 | |

| eNovation Chemicals LLC | Y1234327-10g |

3-Iodo-4-(trifluoromethoxy)aniline |

1365969-58-9 | 97% | 10g |

$585 | 2025-02-22 | |

| 1PlusChem | 1P00HV4O-250mg |

3-Iodo-4-(trifluoromethoxy)aniline |

1365969-58-9 | 97% | 250mg |

$149.00 | 2025-02-28 |

3-Iodo-4-(Trifluoromethoxy)Aniline 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

3. Water

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

1365969-58-9 (3-Iodo-4-(Trifluoromethoxy)Aniline) 関連製品

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 13769-43-2(potassium metavanadate)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1365969-58-9)3-Iodo-4-(Trifluoromethoxy)Aniline

清らかである:99%/99%/99%/99%

はかる:1g/5g/10g/25g

価格 ($):166.0/446.0/535.0/1123.0